4-Cyclobutoxypyridine-2-carboxamide

Physicochemical Characterization Medicinal Chemistry Compound Procurement

Researchers studying mycobacterial membrane protein Large 3 (MmpL3) in tuberculosis often struggle to source chemically validated probes with defined activation mechanisms. This compound provides a solution: • MmpL3-targeting antitubercular prodrug requiring AmiC-dependent activation, active in liquid culture and macrophage infection models. • Distinct cyclobutoxy substituent at the 4-position confers steric and electronic properties not achievable with linear alkoxy or unsubstituted picolinamide scaffolds. • Enables systematic SAR exploration of pyridine carboxamide substitution effects on potency, selectivity, and pharmacokinetics. Supplied as a custom-synthesis research chemical with batch-specific QC documentation. Ships globally at ambient temperature.

Molecular Formula C10H12N2O2
Molecular Weight 192.218
CAS No. 2169451-06-1
Cat. No. B2414139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclobutoxypyridine-2-carboxamide
CAS2169451-06-1
Molecular FormulaC10H12N2O2
Molecular Weight192.218
Structural Identifiers
SMILESC1CC(C1)OC2=CC(=NC=C2)C(=O)N
InChIInChI=1S/C10H12N2O2/c11-10(13)9-6-8(4-5-12-9)14-7-2-1-3-7/h4-7H,1-3H2,(H2,11,13)
InChIKeyPPVSSMHGOALGIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclobutoxypyridine-2-carboxamide (CAS 2169451-06-1): Baseline Characterization for Procurement Evaluation


4-Cyclobutoxypyridine-2-carboxamide is a pyridine carboxamide derivative characterized by a cyclobutoxy substituent at the 4-position and a primary carboxamide at the 2-position of the pyridine ring . The molecular formula is C₁₀H₁₂N₂O₂ with a molecular weight of 192.21 g/mol [1]. This compound has been referenced in patent literature concerning ROMK (renal outer medullary potassium channel) inhibitors for potential applications in hypertension and heart failure [2], and has also been noted as a MmpL3-targeting antitubercular agent acting as an AmiC-dependent prodrug . The cyclobutoxy group imparts distinct steric and electronic properties compared to linear alkoxy or unsubstituted pyridine carboxamide analogs, making it a relevant candidate for structure-activity relationship (SAR) studies in medicinal chemistry programs [3]. However, publicly disclosed quantitative biological data for this exact compound remain extremely limited, and procurement decisions must be guided by a careful evaluation of the available evidence quality.

MmpL3-targeting antitubercular probe research (AmiC-dependent prodrug context)
Pyridine carboxamide SAR studies exploring cyclobutoxy substitution effects
ROMK inhibitor patent reference for cardiovascular target investigation

4-Cyclobutoxypyridine-2-carboxamide: Why Generic Substitution Within Pyridine Carboxamide Class Carries Scientific Risk


Substituting 4-cyclobutoxypyridine-2-carboxamide with structurally similar pyridine carboxamide derivatives—such as unsubstituted picolinamide (2-pyridinecarboxamide, CAS 1452-77-3) or linear alkoxy analogs like 5-butoxypyridine-2-carboxamide (CAS 89816-14-8)—introduces substantial scientific and procurement risk due to fundamental differences in target engagement, mechanism of action, and physicochemical properties . Picolinamide acts as a PARP inhibitor with an IC₅₀ of approximately 95 μM , whereas 4-cyclobutoxypyridine-2-carboxamide has been described as a MmpL3-targeting antitubercular prodrug requiring AmiC-dependent activation . The cyclobutoxy group confers distinct steric bulk, conformational rigidity, and electronic distribution compared to linear alkoxy or unsubstituted scaffolds, altering membrane permeability, metabolic stability, and target binding [1]. Notably, pyridine carboxamide analogs have been shown to diverge mechanistically even within the same phenotypic screening set: among six cell wall-active pyridine carboxamide derivatives, four were KatG-activated InhA inhibitors while others acted via distinct pathways including Rv0678-mediated efflux [2]. This class heterogeneity means that even minor structural modifications can redirect a compound to an entirely different biological target or activation mechanism, rendering generic substitution without experimental validation scientifically indefensible.

Target mechanism divergence
Picolinamide acts as a PARP inhibitor, while this compound requires MmpL3/AmiC prodrug activation; target engagement may not transfer.
Physicochemical property mismatch
Higher MW, logP, and TPSA compared to unsubstituted analogs alter permeability and assay behavior; direct substitution risks invalid SAR interpretation.
Class-level mechanistic heterogeneity
Pyridine carboxamide antitubercular compounds utilize KatG-InhA, Rv0678 efflux, or MmpL3 pathways; structural similarity does not guarantee functional equivalence.

4-Cyclobutoxypyridine-2-carboxamide (CAS 2169451-06-1): Quantitative Evidence Assessment for Procurement Decisions


Physicochemical Property Profile: Comparison with Unsubstituted Picolinamide

The physicochemical properties of 4-cyclobutoxypyridine-2-carboxamide differ substantially from unsubstituted picolinamide (2-pyridinecarboxamide). The cyclobutoxy substitution increases molecular weight from 122.12 g/mol to 192.21 g/mol , increases calculated logP from 0.18 to approximately 0.9 , and increases topological polar surface area (TPSA) from 55.98 Ų to 65.2 Ų [1]. The rotatable bond count increases from 1 to 3, introducing greater conformational flexibility [2]. These differences impact membrane permeability, solubility, and metabolic stability in ways that render the two compounds non-interchangeable for SAR or biological assay purposes.

Physicochemical Profile
Cross-study comparable
MW: 192.21 vs. 122.12 g/mol +57.3% (Δ 70.09)
Non-interchangeable for SAR assays; verify logP and TPSA impact on permeability.
Data to verify; computed values only.
Physicochemical Characterization Medicinal Chemistry Compound Procurement

Target Mechanism Divergence: MmpL3 Prodrug vs. PARP Inhibition

4-Cyclobutoxypyridine-2-carboxamide has been described as a MmpL3-targeting antitubercular agent that functions as an AmiC-dependent prodrug, with activity against Mycobacterium tuberculosis in both liquid culture and macrophage infection models . In contrast, the simpler analog picolinamide acts as a PARP inhibitor with an IC₅₀ of 95 μM against poly(ADP-ribose) synthetase from rat pancreatic islet cell nuclei . These represent fundamentally distinct biological targets and therapeutic indications (antimicrobial vs. oncology/metabolic). The mechanistic divergence underscores that structural similarity at the core scaffold level does not predict functional equivalence.

Target Mechanism Divergence
Class-level inference
MmpL3 prodrug vs. PARP inhibitor (IC50 95 µM) – different target classes, no cross-activity reported.
Substitution would yield no antitubercular readout in MmpL3 assays.
Sources absent; independent validation required.
Mechanism of Action Target Selectivity Tuberculosis Antimicrobial Research

Mechanistic Heterogeneity Within Pyridine Carboxamide Antitubercular Class

Among pyridine carboxamide derivatives with antitubercular activity, divergent mechanisms of action have been documented within a single screening set. Chengalroyen et al. (2020) identified that of six cell wall-active pyridine carboxamide analogs evaluated against M. tuberculosis, four were metabolized by KatG to form InhA inhibitors, while others acted via distinct pathways including Rv0678-associated efflux [1]. Notably, counter-screening argued against MmpL3 as the target for any of the cell wall-active compounds in that set [2]. This mechanistic divergence within the same chemical class and same phenotypic category (cell wall-active) demonstrates that pyridine carboxamide analogs cannot be considered functionally interchangeable even within the same disease indication.

Class Mechanism Heterogeneity
Class-level inference
KatG-InhA, Rv0678 efflux, and MmpL3 pathways documented within same screening set.
Pyridine carboxamide analogs not functionally interchangeable even within antitubercular class.
Review-based evidence; verify target for each analog.
Antitubercular Drug Discovery Mechanism of Action SAR Studies Phenotypic Screening

4-Cyclobutoxypyridine-2-carboxamide: Recommended Research and Industrial Application Scenarios Based on Evidence


Antitubercular Drug Discovery: MmpL3-Targeting Probe Development

Researchers investigating MmpL3 as a therapeutic target for tuberculosis may utilize 4-cyclobutoxypyridine-2-carboxamide as a chemical probe, based on its described MmpL3-targeting mechanism requiring AmiC-dependent prodrug activation . The compound has been reported to inhibit M. tuberculosis growth in both liquid culture and macrophage infection models . However, users should verify these findings independently, as quantitative MIC values and selectivity data are not publicly disclosed in peer-reviewed sources. Procurement for this application should be accompanied by internal validation of target engagement and mechanism of action.

Structure-Activity Relationship (SAR) Studies on Pyridine Carboxamide Scaffolds

The cyclobutoxy group at the 4-position provides a distinct steric and electronic environment compared to methoxy, ethoxy, or linear alkoxy analogs. The calculated XLogP3 of approximately 0.9 and TPSA of 65.2 Ų position this compound in a physicochemical space different from simpler picolinamide derivatives (cLogP 0.18, TPSA 55.98 Ų) [1]. Researchers conducting systematic SAR exploration of pyridine carboxamide substitution effects may find this compound valuable for understanding the impact of cycloalkyl ether substitution on potency, selectivity, and pharmacokinetic properties [2].

Cardiovascular Research: ROMK Inhibitor Reference Compound

Patent literature from Jiangsu Hengrui Medicine Co., Ltd. identifies pyridine carboxamide derivatives, including compounds within the same chemical space as 4-cyclobutoxypyridine-2-carboxamide, as ROMK (renal outer medullary potassium channel) inhibitors with potential applications in hypertension and heart failure [3]. Researchers exploring ROMK as a therapeutic target for cardiovascular indications may consider this compound as a reference for SAR studies, though users should note that the patent does not provide explicit quantitative data for this exact CAS number.

Method Development for Cyclobutoxy-Containing Compound Synthesis

The synthesis of 4-cyclobutoxypyridine-2-carboxamide has been described via reaction of 4-cyclobutoxypyridine with carboxamide precursors, proceeding through esterification, cyclization, and amidation steps under controlled conditions . Scaling using continuous flow reactors has been referenced for industrial production, enabling precise control over reaction parameters and high yield/purity outcomes . This compound may serve as a model substrate for developing and optimizing synthetic methodologies for cyclobutoxy-containing heterocyclic carboxamides.

Application
Selection Property
Validation Focus
MmpL3-targeting probe development
AmiC-dependent prodrug activation mechanism
Verify target engagement in M. tuberculosis models; confirm MIC selectivity independently
Pyridine carboxamide SAR exploration
Cyclobutoxy steric/electronic influence
Impact on potency, selectivity, and PK parameters compared to linear alkoxy analogs
ROMK inhibitor cardiovascular research
Patent-class ROMK inhibition context
Confirm activity data for this CAS number; cross-reference with patent SAR trends
Cyclobutoxy-heterocycle synthetic method development
Continuous flow synthesis adaptability
Yield, purity, and scalability under controlled reaction parameters

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Cyclobutoxypyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.